molecular formula C14H16ClN B1270763 (4-Methylphenyl)(phenyl)methanamine hydrochloride CAS No. 5267-49-2

(4-Methylphenyl)(phenyl)methanamine hydrochloride

Cat. No.: B1270763
CAS No.: 5267-49-2
M. Wt: 233.73 g/mol
InChI Key: NHTZSJKMWBONMD-UHFFFAOYSA-N
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Description

(4-Methylphenyl)(phenyl)methanamine hydrochloride is an organic compound with the molecular formula C14H16ClN. It is commonly used in proteomics research and has various applications in scientific research. The compound is characterized by its solid physical state and a melting point of approximately 80°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)(phenyl)methanamine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: (4-Methylphenyl)(phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

(4-Methylphenyl)(phenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Methylphenyl)(phenyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    (4-Methylphenyl)(phenyl)methanamine: The free base form of the compound.

    (4-Methylphenyl)(phenyl)methanol: An alcohol derivative with similar structural features.

    (4-Methylphenyl)(phenyl)methanone: A ketone derivative with a different functional group.

Uniqueness: (4-Methylphenyl)(phenyl)methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various research applications compared to its free base or other derivatives .

Properties

IUPAC Name

(4-methylphenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12;/h2-10,14H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTZSJKMWBONMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-49-2
Record name Benzenemethanamine, 4-methyl-α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5267-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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